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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the amino acid profile of enzymatic

casein hydrolysate, a critical aspect for its application in research, pharmaceuticals, and

specialized nutrition. Enzymatic hydrolysis of casein, the primary protein in milk, yields a

complex mixture of peptides and free amino acids, the composition of which is dictated by the

enzyme specificity, hydrolysis conditions, and the inherent amino acid sequence of casein.

Understanding this profile is paramount for predicting and harnessing the functional and

bioactive properties of the hydrolysate.

Amino Acid Composition of Enzymatic Casein
Hydrolysates
The amino acid composition of casein hydrolysates is a key determinant of their nutritional

value and biological activity. The relative abundance of specific amino acids can influence

properties ranging from taste to therapeutic potential. The following tables summarize

quantitative data on the amino acid profiles of casein hydrolysates produced using different

enzymatic treatments and with varying degrees of hydrolysis (DH).

Table 1: Amino Acid Composition of Casein Hydrolysates with Different Degrees of Hydrolysis

(DH)[1][2]
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Amino Acid
Casein (DH=0)
(mg/100ml)

Casein Hydrolysate
(DH=8.9%)
(mg/100ml)

Casein Hydrolysate
(DH=26.7%)
(mg/100ml)

Aspartic Acid 1.8 30.2 85.3

Glutamic Acid 4.5 65.8 180.1

Serine 1.5 18.5 48.7

Glycine 0.5 6.2 16.5

Histidine 0.8 9.8 25.9

Arginine 1.0 12.3 32.7

Threonine 1.2 15.1 40.1

Alanine 0.9 11.2 29.8

Proline 2.8 35.0 93.1

Tyrosine 1.4 17.5 46.5

Valine 1.7 21.2 56.4

Methionine 0.7 8.7 23.2

Isoleucine 1.3 16.2 43.1

Leucine 2.5 31.2 83.0

Phenylalanine 1.3 16.2 43.1

Lysine 2.2 27.5 73.1

Total Free Amino

Acids
25.6 327.3 899.3

Note: Tryptophan was not detected as it is typically decomposed by acid hydrolysis during

sample preparation for analysis. Cysteine content was found to be negligible.[1][2]

Table 2: Amino Acid Profile of a Commercial Casein Hydrolysate (Hyprol 8052)[3]
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Amino Acid Percentage of Total Amino Acid Mass (%)

Glutamate + Glutamic Acid (Glx) 21.0

Proline 10.2

Leucine 8.7

Lysine 7.3

Experimental Protocols
Accurate determination of the amino acid profile of casein hydrolysates is essential for quality

control and research purposes. The following section details a common methodology for this

analysis.

Preparation of Casein Hydrolysates
A standardized method for producing casein hydrolysates in a laboratory setting involves the

following steps:

Dispersion: An 8% (w/v) aqueous dispersion of casein is prepared.

Incubation: The dispersion is incubated in a water bath at 40°C for 10 minutes.

Enzyme Addition: A protease, such as trypsin, is added at a specific enzyme-to-substrate

ratio (e.g., 2500 U/g).

Enzymatic Hydrolysis: The hydrolysis is carried out at a constant pH (e.g., pH 8.0) and

temperature. The degree of hydrolysis can be controlled by the reaction time.

Inactivation: The enzyme is inactivated by heat treatment (e.g., 100°C for 10 minutes).

Cooling and Storage: The resulting hydrolysate is rapidly cooled and can be freeze-dried for

storage at -20°C.

Amino Acid Analysis using the PICO TAG Method
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The PICO TAG method followed by High-Performance Liquid Chromatography (HPLC) is a

widely used technique for the quantitative analysis of amino acids in protein hydrolysates.

Acid Hydrolysis: A dried sample of the casein hydrolysate is subjected to acid hydrolysis

using 6 M HCl at 110°C for 24 hours to break down all peptides into their constituent free

amino acids.

Internal Standard: A known amount of an internal standard is added to the mixture for

accurate quantification.

Derivatization: The amino acids are derivatized using a reagent such as

phenylisothiocyanate (PITC, the "PICO TAG" reagent) to make them detectable by UV

absorbance.

Dilution: The derivatized sample is diluted with a PICO TAG diluent.

HPLC Analysis: A specific volume of the sample is injected into an HPLC system equipped

with a suitable column (e.g., a reverse-phase column) and a UV detector for separation and

quantification of the individual amino acid derivatives.

Visualizing Key Processes
The following diagrams illustrate the workflow for producing and analyzing enzymatic casein
hydrolysates, as well as a conceptual logical relationship concerning the impact of enzymatic

hydrolysis.
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Casein Hydrolysate Production
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Workflow for the enzymatic production of casein hydrolysate.
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Amino Acid Analysis Workflow

Casein Hydrolysate Sample
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Experimental workflow for amino acid profile analysis.

Impact of Enzymatic Hydrolysis on Casein
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Logical relationship of enzymatic hydrolysis on casein properties.

In conclusion, the amino acid profile of enzymatic casein hydrolysate is a complex and crucial

characteristic that underpins its utility in various scientific and industrial applications. The data

and protocols presented herein provide a foundational understanding for professionals in the

fields of research, drug development, and nutritional science, enabling the informed selection

and application of these valuable protein derivatives.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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